2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Overview
Description
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the fusion of an imidazo[1,2-a]pyrimidine core with a thiophene ring, making it a versatile scaffold for various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied as covalent anticancer agents . These compounds are known to target specific proteins in cancer cells, such as the KRAS G12C protein .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been shown to act as covalent inhibitors . They bind covalently to their target proteins, leading to irreversible inhibition .
Biochemical Pathways
Related compounds have been shown to interfere with the signaling pathways of cancer cells . This interference can lead to the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
Similar compounds have been shown to have potent anticancer effects . These effects are likely due to the inhibition of target proteins and the disruption of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde under acidic conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the thiophene ring, which can affect its chemical reactivity and biological activity.
Thieno[2,3-d]pyrimidine: Contains a thiophene ring fused to a pyrimidine ring but differs in the position of the fusion, leading to different chemical properties.
Uniqueness
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the thiophene ring, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAAAHWCAATEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364131 | |
Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115749-42-3 | |
Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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